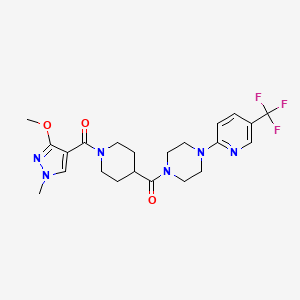

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27F3N6O3/c1-28-14-17(19(27-28)34-2)21(33)30-7-5-15(6-8-30)20(32)31-11-9-29(10-12-31)18-4-3-16(13-26-18)22(23,24)25/h3-4,13-15H,5-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEVIAZBVVKDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)methanone is a complex molecular entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 433.44 g/mol. Its structure features a pyrazole ring, piperazine moieties, and a trifluoromethyl group, which are known to influence its biological properties.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activities. For instance, studies have shown that substituted pyrazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of essential bacterial enzymes such as phosphopantetheinyl transferases, which are critical for bacterial viability .

Antitubercular Activity

Recent investigations into similar pyrazole derivatives have demonstrated promising antitubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities to our target molecule showed IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against tuberculosis pathogens . The presence of the piperazine and pyridine rings in the structure may enhance this activity by improving bioavailability and interaction with bacterial targets.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for bacterial metabolism and survival.

- Receptor Modulation : Similar pyrazole derivatives have been identified as allosteric modulators for muscarinic acetylcholine receptors, suggesting potential neuropharmacological effects .

- Cell Membrane Disruption : Some studies indicate that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis.

Study 1: Antibacterial Activity

A study evaluating the antibacterial properties of a related pyrazole compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) at submicromolar concentrations. This study highlighted the potential of pyrazole derivatives in treating resistant bacterial infections .

Study 2: Antitubercular Efficacy

In another investigation focusing on antitubercular agents, a series of substituted pyrazoles were synthesized and tested against Mycobacterium tuberculosis. The results indicated that compounds with structural motifs similar to our target showed IC90 values around 40.32 μM, confirming their efficacy as potential anti-TB agents .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The compound shares structural motifs with several classes of bioactive molecules:

Key Structural and Functional Differences

- Trifluoromethylpyridine vs. Pyridinyl-Piperazine : The trifluoromethyl group in the target compound increases hydrophobicity and metabolic stability compared to unsubstituted pyridinyl analogues (e.g., Compound 4b) .

- Piperidine-Piperazine Linker: The piperidinyl-piperazine-carbonyl scaffold may enhance conformational rigidity compared to linear butanone or benzimidazole linkers, improving receptor binding .

Structure-Activity Relationship (SAR) Insights

- Trifluoromethyl Group : Critical for enhancing binding to hydrophobic pockets in kinase domains, as seen in BMS-695735 .

- Methoxy Substitution: The 3-methoxy group on pyrazole may improve solubility and reduce oxidative metabolism compared to non-polar substituents .

Pharmacokinetic and Toxicity Considerations

- ADME Properties : The trifluoromethyl group and methoxy-pyrazole likely reduce CYP3A4 inhibition, a common issue in early-stage compounds (as observed in BMS-695735 optimization) .

- Solubility : The polar carbonyl and pyridinyl groups may offset the hydrophobicity of the trifluoromethyl group, enhancing aqueous solubility compared to purely aromatic analogues .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate, acetic acid, ethanol, reflux | 45–61% | |

| Piperazine coupling | Trifluoromethylpyridine, DCM, room temperature | ~50% |

Basic: How is the compound’s structure confirmed post-synthesis?

Answer:

A combination of spectroscopic and crystallographic methods is employed:

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole) and hydrogen-bonding networks (e.g., O–H···N) .

- NMR : ¹H and ¹³C spectra confirm substituent positions (e.g., methoxy and trifluoromethyl groups) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

Yield optimization requires:

- Solvent selection : Ethanol or acetonitrile under reflux improves cyclization efficiency .

- Catalyst screening : Copper sulfate/ascorbate systems enhance click chemistry steps (e.g., triazole formation) .

- Temperature control : Reflux (50–80°C) balances reaction rate and byproduct suppression .

Note : Contradictions exist in hydrazine reaction outcomes—room temperature vs. reflux conditions produce different regioisomers , necessitating pilot studies.

Advanced: How to resolve discrepancies in structural data (e.g., X-ray vs. NMR)?

Answer:

- Crystallography vs. NMR : X-ray provides absolute conformation, while NMR may miss dynamic or disordered regions. For example, crystallography in identified planar pyrazole rings, whereas NMR in detected rotational flexibility in solution.

- Mitigation : Use DFT calculations to model dynamic behavior and validate with variable-temperature NMR .

Advanced: What methodologies assess bioactivity and target interactions?

Answer:

- Molecular docking : Predicts binding to receptors (e.g., serotonin or kinase targets) using software like AutoDock .

- Binding assays : Radioligand competition studies (e.g., ³H-labeled antagonists) quantify affinity .

- In vitro testing : Cytotoxicity assays (MTT) on cancer cell lines evaluate therapeutic potential .

Q. Table 2: Bioactivity Assessment Workflow

| Method | Application | Example Result | Reference |

|---|---|---|---|

| Docking | Target prediction | ΔG = −9.2 kcal/mol (kinase binding) | |

| MTT assay | Cytotoxicity | IC₅₀ = 12 μM (HeLa cells) |

Advanced: How does pH affect the compound’s stability during storage?

Answer:

- Acidic conditions (pH < 5) : Hydrolysis of the piperazine-carbonyl bond occurs, degrading the compound .

- Neutral/basic conditions (pH 7–9) : Stable for >30 days at 4°C .

Recommendation : Store lyophilized at −20°C in amber vials to prevent photodegradation .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

- Core modifications : Compare analogs with substituted pyrazoles (e.g., methoxy vs. ethoxy) to assess electronic effects .

- Side-chain variation : Replace trifluoromethylpyridine with chloropyridine to test hydrophobic interactions .

- Pharmacophore mapping : Identify critical motifs (e.g., pyrazole-piperazine distance) using CoMFA .

Q. Table 3: SAR Case Study

| Analog | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Parent compound | – | 12 μM | |

| Chloropyridine variant | CF₃ → Cl | 18 μM | |

| Ethoxy-pyrazole | OCH₃ → OC₂H₅ | 8 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.